2-(2,5-Diiodophenoxy)butyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-Diiodophenoxy)butyric acid is a chemical compound with the molecular formula C10H10I2O3 and a molecular weight of 431.994 g/mol. This compound is characterized by the presence of two iodine atoms attached to the benzene ring and a butyric acid moiety linked through an ether bond.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Diiodophenoxy)butyric acid typically involves the reaction of 2,5-diiodophenol with butyric acid chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is then hydrolyzed to yield the final product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance production efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 2-(2,5-Diiodophenoxy)butyric acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted phenols or ethers.
Scientific Research Applications
2-(2,5-Diiodophenoxy)butyric acid has several scientific research applications across different fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is utilized in biochemical studies to investigate the effects of iodine-containing compounds on biological systems.
Industry: It is used in the production of dyes, pigments, and other iodine-containing industrial chemicals.
Mechanism of Action
The mechanism by which 2-(2,5-Diiodophenoxy)butyric acid exerts its effects involves its interaction with molecular targets and pathways related to iodine metabolism. The compound may influence thyroid hormone synthesis and regulation, impacting various physiological processes.
Comparison with Similar Compounds
2-(2,5-Diiodophenoxy)butyric acid is similar to other iodine-containing compounds such as 2,5-diiodobenzoic acid and 2,5-diiodophenol. its unique structure, particularly the presence of the butyric acid moiety, distinguishes it from these compounds and contributes to its distinct chemical and biological properties.
List of Similar Compounds
2,5-Diiodobenzoic acid
2,5-Diiodophenol
Iodobenzoic acid
Iodoacetamide
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
90917-51-4 |
---|---|
Molecular Formula |
C10H10I2O3 |
Molecular Weight |
431.99 g/mol |
IUPAC Name |
2-(2,5-diiodophenoxy)butanoic acid |
InChI |
InChI=1S/C10H10I2O3/c1-2-8(10(13)14)15-9-5-6(11)3-4-7(9)12/h3-5,8H,2H2,1H3,(H,13,14) |
InChI Key |
XMQISUZPHCNGCH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)O)OC1=C(C=CC(=C1)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.